molecular formula C11H8BrF2NO2 B1414360 Methyl 3-bromo-2-cyano-5-(difluoromethyl)phenylacetate CAS No. 1807117-41-4

Methyl 3-bromo-2-cyano-5-(difluoromethyl)phenylacetate

Cat. No.: B1414360
CAS No.: 1807117-41-4
M. Wt: 304.09 g/mol
InChI Key: BJCUADZTFTVLAR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 3-bromo-2-cyano-5-(difluoromethyl)phenylacetate: is a versatile organic compound with significant applications in various fields of scientific research. This compound is characterized by its unique structure, which includes a bromine atom, a cyano group, and a difluoromethyl group attached to a phenyl ring. These functional groups contribute to its reactivity and usefulness in synthetic chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 3-bromo-2-cyano-5-(difluoromethyl)phenylacetate typically involves multi-step organic reactions. One common method starts with the bromination of a suitable phenylacetate precursor, followed by the introduction of the cyano and difluoromethyl groups. The reaction conditions often require the use of strong acids or bases, and the reactions are usually carried out under controlled temperatures to ensure high yields and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactions or continuous flow processes. The choice of method depends on the desired scale and efficiency. Industrial production often emphasizes cost-effectiveness and environmental sustainability, utilizing catalysts and optimized reaction conditions to minimize waste and energy consumption.

Chemical Reactions Analysis

Types of Reactions

Methyl 3-bromo-2-cyano-5-(difluoromethyl)phenylacetate undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom can be replaced by other nucleophiles, such as amines or thiols, under suitable conditions.

    Reduction Reactions: The cyano group can be reduced to an amine using reducing agents like lithium aluminum hydride.

    Oxidation Reactions: The phenyl ring can undergo oxidation to form quinones or other oxidized derivatives.

Common Reagents and Conditions

    Substitution: Nucleophiles like sodium azide or potassium thiolate in polar aprotic solvents.

    Reduction: Lithium aluminum hydride or hydrogen gas with a palladium catalyst.

    Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with an amine would yield an amine derivative, while reduction of the cyano group would produce an amine.

Scientific Research Applications

Methyl 3-bromo-2-cyano-5-(difluoromethyl)phenylacetate is used in various scientific research applications, including:

    Chemistry: As an intermediate in the synthesis of more complex organic molecules.

    Biology: In the study of enzyme interactions and as a potential inhibitor of specific biological pathways.

    Medicine: As a precursor in the development of pharmaceutical compounds, particularly those targeting cancer or infectious diseases.

    Industry: In the production of specialty chemicals and materials, such as polymers and agrochemicals.

Mechanism of Action

The mechanism by which Methyl 3-bromo-2-cyano-5-(difluoromethyl)phenylacetate exerts its effects depends on its application. In biological systems, it may interact with enzymes or receptors, inhibiting their activity or altering their function. The cyano and difluoromethyl groups can enhance its binding affinity and specificity for certain molecular targets, making it a valuable tool in drug discovery and development.

Comparison with Similar Compounds

Similar Compounds

  • Methyl 3-bromo-2-cyano-5-(trifluoromethyl)phenylacetate
  • Methyl 3-chloro-2-cyano-5-(difluoromethyl)phenylacetate
  • Methyl 3-bromo-2-cyano-5-(methyl)phenylacetate

Uniqueness

Methyl 3-bromo-2-cyano-5-(difluoromethyl)phenylacetate is unique due to the presence of the difluoromethyl group, which imparts distinct electronic and steric properties. This makes it particularly useful in applications where these properties are advantageous, such as in the design of enzyme inhibitors or in materials science.

By understanding the synthesis, reactions, and applications of this compound, researchers can better utilize this compound in their work, leading to new discoveries and innovations in various fields.

Properties

IUPAC Name

methyl 2-[3-bromo-2-cyano-5-(difluoromethyl)phenyl]acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H8BrF2NO2/c1-17-10(16)4-6-2-7(11(13)14)3-9(12)8(6)5-15/h2-3,11H,4H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BJCUADZTFTVLAR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)CC1=C(C(=CC(=C1)C(F)F)Br)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H8BrF2NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

304.09 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Methyl 3-bromo-2-cyano-5-(difluoromethyl)phenylacetate
Reactant of Route 2
Methyl 3-bromo-2-cyano-5-(difluoromethyl)phenylacetate
Reactant of Route 3
Reactant of Route 3
Methyl 3-bromo-2-cyano-5-(difluoromethyl)phenylacetate
Reactant of Route 4
Reactant of Route 4
Methyl 3-bromo-2-cyano-5-(difluoromethyl)phenylacetate
Reactant of Route 5
Reactant of Route 5
Methyl 3-bromo-2-cyano-5-(difluoromethyl)phenylacetate
Reactant of Route 6
Reactant of Route 6
Methyl 3-bromo-2-cyano-5-(difluoromethyl)phenylacetate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.